Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate
Description
Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position and a methyl ester moiety at the 2-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in drug discovery .
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)5-11-3-2-4(12-5)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUGQFBBXTRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate typically begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and methyl chloroformate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroformate group by the pyrimidine ring. This is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Safety and Environmental Considerations: Industrial production also takes into account safety and environmental regulations, ensuring that the process is safe for workers and has minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organometallic reagents such as Grignard reagents in anhydrous conditions.
Major Products:
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of various substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical Development
Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are frequently utilized to develop new drugs with improved efficacy and reduced side effects. The trifluoromethyl group contributes to the compound's reactivity and stability, facilitating the formation of complex molecular structures necessary for drug development.
Catalytic Reactions
The compound is also employed in catalytic reactions to enhance the efficiency and selectivity of chemical processes. Its ability to participate in nucleophilic substitution reactions allows for the synthesis of diverse functionalized pyrimidines, which are crucial in medicinal chemistry.
Biological Applications
Antiviral Properties
Recent preclinical studies suggest that this compound exhibits potential as an antiviral agent. This application is particularly relevant in the context of developing treatments for viral infections, where compounds that can inhibit viral replication are highly sought after.
Anti-inflammatory Research
The compound is under investigation for its anti-inflammatory properties, indicating its potential use in treating inflammatory diseases. The presence of the trifluoromethyl group may enhance its interaction with biological targets involved in inflammatory pathways.
Material Science
This compound is utilized in developing new materials with enhanced properties such as increased thermal stability and chemical resistance. This application is vital for creating advanced materials suitable for various industrial applications, including coatings and polymers.
Agrochemicals
In agriculture, this compound plays a role in formulating new agrochemicals aimed at improving crop protection and yield. Its effectiveness against specific pests and diseases makes it a candidate for developing more sustainable agricultural practices.
Case Studies
- Antiviral Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains, highlighting its potential for drug development aimed at viral infections.
- Anti-inflammatory Studies : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in developing new anti-inflammatory therapies.
- Agricultural Applications : Field trials have indicated that formulations containing this compound can effectively control weed populations while minimizing environmental impact.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate acts by inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Pathways Involved:
Inflammatory Pathways: The compound can inhibit key enzymes in the inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Metabolic Pathways: It can interfere with metabolic pathways in pathogens, leading to their death or reduced virulence.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
*Note: Molecular weight for this compound is corrected based on ; earlier references may contain discrepancies.
Substituent Effects on Reactivity and Properties
- Trifluoromethyl Position : The trifluoromethyl group at the 4-position (as in the target compound) versus the 2-position (e.g., Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate ) alters electron distribution. The 4-CF₃ group withdraws electrons more effectively, reducing nucleophilic substitution reactivity but enhancing stability toward oxidation.
- Ester vs. Amine Groups: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate introduces an amine group, enabling hydrogen bonding and increasing solubility in polar solvents compared to the ester-only analogs.
- Naphthyl Substitution : Methyl 4-(1-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate incorporates a bulky naphthyl group, significantly increasing molecular weight (332.28 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values across all analogs. Methyl 4-(1-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate has the highest logP (predicted >3.5) due to the naphthyl group.
- Thermal Stability : Trifluoromethyl groups enhance thermal stability; however, ester moieties may hydrolyze under acidic or basic conditions, limiting the target compound’s utility in aqueous environments .
Notes
- Structural modifications (e.g., substituent position, functional groups) profoundly influence the biological and chemical behavior of pyrimidine derivatives.
- Further studies on hydrolysis kinetics, crystallography (using tools like SHELX or ORTEP-3 ), and in vitro activity are recommended to fully characterize this compound.
Biological Activity
Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its applications, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C7H5F3N2O2. The trifluoromethyl group at the 4-position of the pyrimidine ring enhances the compound's lipophilicity and stability, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 202.12 g/mol |
| Trifluoromethyl Group Position | 4 |
| Carboxylate Group Position | 2 |
Antiviral and Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits promising antiviral properties, particularly in preclinical models. It has been investigated for its ability to inhibit viral replication through interference with viral enzymes or host cell pathways. Additionally, its anti-inflammatory effects are being explored for potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
The compound serves as a valuable biological probe in studies aimed at understanding enzyme activities and metabolic pathways. It has been utilized to investigate the inhibition of specific enzymes, which is critical for drug development targeting various diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound as an inhibitor .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that variations in substituents on the pyrimidine ring can significantly influence its pharmacological properties:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Antiviral, Anti-inflammatory |
| Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate | TBD | Neuroprotective |
| Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate | TBD | Distinct biological properties |
The presence of fluorinated groups is associated with increased metabolic stability and improved binding affinity to biological targets, making these derivatives particularly attractive for further development .
Case Studies and Research Findings
- Neuroprotection Studies : A series of experiments demonstrated that derivatives of this compound could protect neuronal cells from damage induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
- Antibacterial Activity : While primarily focused on antiviral properties, some studies have also indicated that certain analogs exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving efflux inhibition .
- In Vivo Efficacy : Preliminary in vivo studies have shown that compounds based on this scaffold can reduce inflammation in animal models, supporting their potential use in therapeutic settings for inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step pathways involving pyrimidine ring formation followed by trifluoromethylation and esterification. For example, analogous routes in patents describe coupling reactions using tert-butyl esters as intermediates, with LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time: 1.23 minutes) for purity validation . Key optimization strategies include:
- Temperature control : Higher yields are observed at 60–80°C for cyclization steps.
- Catalyst selection : Pd-mediated cross-coupling for trifluoromethyl group introduction.
- Protecting groups : Use of tert-butyl esters to prevent carboxylate degradation during synthesis .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrimidine ring protons (δ 8.5–9.0 ppm) and trifluoromethyl group integration.
- LCMS/HPLC : Verify molecular ion peaks (m/z 247.2 for parent ion) and purity (>95%) under conditions like SQD-FA05 .
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond angles (e.g., C–C–C = 125.62°) and torsional conformations .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer: Discrepancies in NMR chemical shifts or bond lengths can arise from dynamic effects (e.g., solvent interactions). A robust approach includes:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict NMR shifts. Compare with experimental data (e.g., δ 7.63 ppm for aromatic protons in DMSO-d₆) .
- Crystallographic validation : Refine structures via SHELX or WinGX to resolve torsional mismatches (e.g., C1–C6–C7–C10 dihedral angle = 48.88°) .
Q. What strategies mitigate by-product formation during trifluoromethylation?
Methodological Answer: Trifluoromethylation often produces regioisomers or halogenated by-products. Mitigation involves:
- Directed ortho-metalation : Use directing groups (e.g., pyridinyl) to enhance selectivity.
- Fluorine-specific purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) mobile phases to separate polar impurities .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates and adjust stoichiometry .
Q. How does the trifluoromethyl group influence electronic properties in drug design applications?
Methodological Answer: The -CF₃ group enhances metabolic stability and lipophilicity. Key analyses include:
- Hammett constants : σₚ = 0.54 for -CF₃, indicating strong electron-withdrawing effects.
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) in binding assays. For example, methyl esters show 10-fold higher potency in kinase inhibition due to reduced steric hindrance .
Data Contradiction Analysis
Q. Conflicting crystallographic How to address variations in bond lengths across studies?
Methodological Answer: Discrepancies (e.g., C–F bond lengths ranging from 1.32–1.38 Å) may arise from resolution limits or twinning. Solutions include:
- High-resolution datasets : Collect data at <1.0 Å resolution using synchrotron sources.
- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Comparative analysis : Cross-validate with computational models (e.g., ORTEP-3 for graphical validation of thermal ellipsoids) .
Tables for Key Data
Q. Table 1: Comparative Synthesis Yields
| Step | Yield (Patent Example) | Conditions | Key Reagents |
|---|---|---|---|
| Pyrimidine cyclization | 85–90% | 70°C, DMF, 12 hr | tert-Butyl ester |
| Trifluoromethylation | 65–75% | Pd(OAc)₂, 80°C, 6 hr | CF₃I |
| Ester hydrolysis | >95% | TFA/CH₂Cl₂, RT, 2 hr | – |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.69 (d, J=8.4 Hz, pyrimidine H) | |
| LCMS | m/z 247.2 [M+H]⁺ | |
| X-ray (SHELXL) | C–C–C angle = 125.62° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
